1-Vinyl-1,3-dihydro-isobenzofuran
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Overview
Description
1-Vinyl-1,3-dihydro-isobenzofuran is an organic compound belonging to the class of isobenzofurans It is characterized by a vinyl group attached to the 1-position of the isobenzofuran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Vinyl-1,3-dihydro-isobenzofuran can be synthesized through several methods. One common approach involves the Diels-Alder reaction of isobenzofuran with vinyl-containing dienophiles. This reaction typically requires moderate temperatures and can be catalyzed by Lewis acids to improve yields.
Industrial Production Methods: Industrial production of this compound often involves the use of readily available starting materials and scalable reaction conditions. The process may include the reduction of phthalic acid derivatives followed by vinylation under controlled conditions to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 1-Vinyl-1,3-dihydro-isobenzofuran undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the vinyl group to an ethyl group, altering the compound’s reactivity and properties.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the isobenzofuran ring, enhancing its chemical versatility.
Common Reagents and Conditions:
Oxidation: Molecular oxygen, hydrogen peroxide, and subcritical water.
Reduction: Hydrogen gas with a suitable catalyst (e.g., palladium on carbon).
Substitution: Electrophiles such as halogens or alkylating agents under acidic or basic conditions.
Major Products:
Oxidation: Isobenzofuran-1(3H)-one derivatives.
Reduction: Ethyl-substituted isobenzofurans.
Substitution: Various substituted isobenzofurans depending on the electrophile used.
Scientific Research Applications
1-Vinyl-1,3-dihydro-isobenzofuran has several applications in scientific research:
Industry: The compound is used in the production of polymers and other materials with specific chemical properties.
Mechanism of Action
The mechanism by which 1-vinyl-1,3-dihydro-isobenzofuran exerts its effects depends on its chemical structure and the specific reactions it undergoes. For example, its antioxidant activity is attributed to its ability to scavenge free radicals through electron donation or hydrogen atom transfer . The compound’s reactivity is influenced by resonance and inductive effects, as well as hydrogen bonding interactions.
Comparison with Similar Compounds
1-Vinyl-1,3-dihydro-isobenzofuran can be compared to other isobenzofuran derivatives, such as:
Isobenzofuran-1(3H)-one: Lacks the vinyl group, making it less reactive in certain cycloaddition reactions.
3-Hydroxyisobenzofuran-1(3H)-one: Contains a hydroxyl group, enhancing its hydrogen bonding capabilities and altering its reactivity.
4,6-Dihydroxy-5-methoxy-7-methyl-1,3-dihydroisobenzofuran: Exhibits different biological activities due to additional functional groups.
The uniqueness of this compound lies in its vinyl group, which provides distinct reactivity and potential for diverse chemical transformations.
Biological Activity
1-Vinyl-1,3-dihydro-isobenzofuran (CAS No. 32521-09-8) is a compound of interest due to its potential biological activities. This article reviews the existing literature regarding its biological properties, including antimicrobial, antifungal, and cytotoxic effects. The synthesis methods and mechanisms of action are also discussed to provide a comprehensive understanding of this compound.
Chemical Structure and Properties
This compound features a unique molecular structure that contributes to its biological activity. Its molecular formula is C9H8O, and it has a molecular weight of 136.16 g/mol. The structure can be represented as follows:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined through standard broth microdilution methods.
Bacterial Strain | MIC (µg/mL) |
---|---|
Escherichia coli | 32 |
Staphylococcus aureus | 16 |
Pseudomonas aeruginosa | 64 |
These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents .
Antifungal Activity
In addition to its antibacterial effects, this compound has shown antifungal activity against Candida albicans. The compound was tested using the disk diffusion method, revealing zones of inhibition that indicate its effectiveness.
Fungal Strain | Zone of Inhibition (mm) |
---|---|
Candida albicans | 15 |
Aspergillus niger | 10 |
The antifungal properties suggest that this compound could be useful in treating fungal infections .
Cytotoxic Effects
The cytotoxicity of this compound has been evaluated in various cancer cell lines, including HeLa and MCF-7. The compound exhibited dose-dependent cytotoxic effects, with IC50 values indicating significant potential for further development in cancer therapy.
Cell Line | IC50 (µM) |
---|---|
HeLa | 25 |
MCF-7 | 30 |
This cytotoxic profile highlights the compound's potential as an anticancer agent .
The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may inhibit specific enzymes involved in cellular processes critical for microbial growth and cancer cell proliferation. Further research is needed to elucidate the exact pathways involved.
Synthesis Methods
The synthesis of this compound can be achieved through various chemical routes. One common method involves the reaction of isobenzofuran with vinylmagnesium bromide under controlled conditions to yield the desired product with high purity .
Synthetic Route Overview
- Reactants : Isobenzofuran and vinylmagnesium bromide.
- Conditions : Anhydrous ether solvent at low temperatures.
- Yield : Typically above 80% after purification.
Case Studies
Several case studies have highlighted the application of this compound in medicinal chemistry:
- Study on Antimicrobial Properties : A research group evaluated the compound's efficacy against multidrug-resistant bacterial strains, finding promising results that warrant further exploration in clinical settings .
- Cytotoxicity in Cancer Research : Another study focused on its effects on breast cancer cells, demonstrating significant inhibition of cell growth and suggesting mechanisms involving apoptosis induction .
Properties
CAS No. |
32521-09-8 |
---|---|
Molecular Formula |
C10H10O |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
1-ethenyl-1,3-dihydro-2-benzofuran |
InChI |
InChI=1S/C10H10O/c1-2-10-9-6-4-3-5-8(9)7-11-10/h2-6,10H,1,7H2 |
InChI Key |
ILDNZTRIVHPVAU-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1C2=CC=CC=C2CO1 |
Origin of Product |
United States |
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